Hexatriacontane-d74

説明

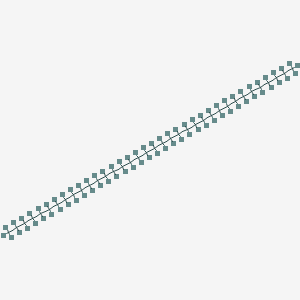

Hexatriacontane-d74 is a deuterium-labeled long-chain hydrocarbon with the molecular formula CD3(CD2)34CD3. It is a stable isotope-labeled compound, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and proteomics.

作用機序

Target of Action

Hexatriacontane-d74 is a deuterium-labeled version of Hexatriacontane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

Deuterium-labeled compounds are generally used to track the distribution and metabolism of drugs in the body . The deuterium atoms in the compound allow for precise tracking and quantitation during the drug development process .

Biochemical Pathways

Deuterium-labeled compounds are often used to study the metabolic pathways of drugs .

Pharmacokinetics

The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can provide valuable information about the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs and their interactions with biological systems .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the behavior and efficacy of deuterium-labeled compounds .

準備方法

Synthetic Routes and Reaction Conditions: Hexatriacontane-d74 is synthesized through the deuteration of hexatriacontane. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions, often involving a catalyst to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure the complete exchange of hydrogen atoms. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.

化学反応の分析

Types of Reactions: Hexatriacontane-d74 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of light or heat.

Major Products:

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated hydrocarbons.

科学的研究の応用

Hexatriacontane-d74 has several applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Utilized in the study of lipid metabolism and membrane dynamics.

Medicine: Employed in pharmacokinetic studies to trace the metabolic pathways of drugs.

Industry: Used in the development of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

類似化合物との比較

Hexatriacontane-d74 is unique due to its deuterium labeling, which distinguishes it from other long-chain hydrocarbons. Similar compounds include:

Hexatriacontane: The non-deuterated form of this compound.

Eicosane-d42: A deuterium-labeled hydrocarbon with a shorter chain length.

Tetracosane-d50: Another deuterium-labeled hydrocarbon with a different chain length.

The uniqueness of this compound lies in its specific chain length and the extent of deuterium labeling, which provides distinct advantages in analytical and research applications.

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-tetraheptacontadeuteriohexatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLYQMBWCWFRAI-BIEDWJNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583747 | |

| Record name | (~2~H_74_)Hexatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-34-5 | |

| Record name | (~2~H_74_)Hexatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is hexatriacontane-d74 used as a tracer in diesel engine emission studies?

A1: this compound is a fully deuterated hydrocarbon that serves as an excellent tracer for lubricating oil in engine emissions. Its unique isotopic signature allows researchers to differentiate between emissions originating from the combustion of fuel and those from lubricating oil. [, ] This distinction is crucial for understanding the contribution of different sources to overall particulate matter emissions.

Q2: How does the use of this compound help differentiate between crankcase and tailpipe emissions?

A2: Researchers add this compound directly to the engine oil. When analyzing emissions, the presence of this compound specifically points to crankcase emissions, as this compound is directly associated with the lubricating oil. [] This method helps researchers quantify the proportion of crankcase emissions in overall vehicle emissions, providing insights for emission control strategies.

Q3: What analytical techniques are used to detect and quantify this compound in emission samples?

A3: While the provided research articles do not specify the exact analytical methods used, the detection and quantification of this compound likely involve sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the emission sample and then identifies and quantifies them based on their mass-to-charge ratio. The unique mass of this compound, due to its deuterium labeling, allows for its precise detection and quantification even in complex mixtures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)